Cas no 843669-39-6 (8-Chloronaphthalen-2-amine)

8-Chloronaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
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- 8-chloronaphthalen-2-amine
- 7-Amino-1-chloronaphthalene
- 2-Amino-8-chloronaphthalene
- 8-Chloronaphthalen-2-amine
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- Inchi: 1S/C10H8ClN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2
- InChI Key: JITGMSIXIAVJDG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=CC=C(C=C21)N
Computed Properties
- Exact Mass: 177.0345270 g/mol
- Monoisotopic Mass: 177.0345270 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26
- Molecular Weight: 177.63
8-Chloronaphthalen-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219000070-1g |
2-Amino-8-chloronaphthalene |
843669-39-6 | 98% | 1g |
$1668.15 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504228-1g |
8-Chloronaphthalen-2-amine |
843669-39-6 | 97% | 1g |
¥13335.00 | 2024-07-28 | |
Alichem | A219000070-500mg |
2-Amino-8-chloronaphthalene |
843669-39-6 | 98% | 500mg |
$1029.00 | 2023-08-31 |
8-Chloronaphthalen-2-amine Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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4. Book reviews
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
Additional information on 8-Chloronaphthalen-2-amine
Recent Advances in the Study of 8-Chloronaphthalen-2-amine (CAS: 843669-39-6): A Comprehensive Research Brief
8-Chloronaphthalen-2-amine (CAS: 843669-39-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of small-molecule inhibitors targeting various disease pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of 8-Chloronaphthalen-2-amine is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Recent research has demonstrated that derivatives of 8-Chloronaphthalen-2-amine exhibit potent inhibitory activity against specific kinases, making them promising candidates for further development. For instance, a study published in the Journal of Medicinal Chemistry (2023) reported the synthesis of a series of compounds based on 8-Chloronaphthalen-2-amine, which showed significant efficacy in preclinical models of breast cancer.
In addition to its applications in oncology, 8-Chloronaphthalen-2-amine has also been investigated for its potential in treating neurodegenerative diseases. A recent study in ACS Chemical Neuroscience (2024) explored the compound's ability to modulate amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The findings suggested that certain derivatives of 8-Chloronaphthalen-2-amine could serve as lead compounds for the development of anti-amyloid therapeutics, offering a new avenue for drug discovery in this challenging area.
The synthetic pathways for 8-Chloronaphthalen-2-amine have also been a focus of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly methods for its production. For example, a study in Organic Process Research & Development (2023) described a catalytic process that reduces the use of hazardous reagents and improves yield, addressing some of the sustainability challenges associated with traditional synthetic routes.
Despite these promising developments, challenges remain in the clinical translation of 8-Chloronaphthalen-2-amine-based compounds. Issues such as bioavailability, toxicity, and selectivity need to be addressed through further optimization and preclinical testing. However, the growing body of research underscores the compound's potential as a versatile scaffold in medicinal chemistry, with applications spanning multiple therapeutic areas.
In conclusion, 8-Chloronaphthalen-2-amine (CAS: 843669-39-6) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its role in the synthesis of kinase inhibitors, potential applications in neurodegenerative diseases, and advancements in synthetic methodologies highlight its versatility and promise. Future studies will likely focus on overcoming current limitations and translating these findings into clinically viable therapies, paving the way for new treatments in oncology, neurology, and beyond.
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